(2-(Bromomethyl)phenyl)methanamine
Description
(2-(Bromomethyl)phenyl)methanamine (C₈H₉BrN, molecular weight: 199.07 g/mol) is a brominated benzylamine derivative characterized by a bromomethyl (-CH₂Br) substituent at the 2-position of the phenyl ring and an aminomethyl (-CH₂NH₂) group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its bromomethyl group enables nucleophilic substitution reactions, facilitating the introduction of diverse functional groups. Synthesis routes often involve bromination of pre-functionalized benzylamine derivatives or reduction of nitriles followed by bromination .
Properties
Molecular Formula |
C8H10BrN |
|---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
[2-(bromomethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H10BrN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,10H2 |
InChI Key |
SLSKDPOLRRMPST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural and Functional Group Comparison
Key Observations :
- Bromine Position: The reactivity and steric effects vary with bromine placement.
- Electron-Withdrawing Groups : Fluorine and difluoroethoxy groups (e.g., in ) increase electrophilicity and influence solubility and metabolic stability in drug candidates.
- Heterocyclic Systems : Benzimidazole-containing derivatives (e.g., ) exhibit enhanced antimicrobial activity due to aromatic π-stacking interactions.
Reactivity Insights :
- The bromomethyl group in (2-(Bromomethyl)phenyl)methanamine allows for efficient alkylation reactions, as demonstrated in the synthesis of purine derivatives via substitution with heterocyclic amines .
- Fluorinated analogs (e.g., ) require controlled reaction conditions to avoid defluorination or side reactions.
Physicochemical Properties
Table 3: Physical and Chemical Properties
Key Trends :
Table 4: Hazard Classification
Handling Recommendations :
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid contact with reducing agents to prevent decomposition into toxic byproducts (e.g., HBr gas) .
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